Pomalidomide-5-C3-NH2 (hydrochloride)

PROTAC Mcl-1 降解 Bcl-2 家族

PROTAC development often stalls due to poor ternary complex formation from suboptimal E3 ligase linkers. Pomalidomide-5-C3-NH2 (hydrochloride) solves this by providing a pre-optimized cereblon (CRBN) ligand with a C3 alkyl amine linker, enabling direct amide coupling to target protein ligands. • Enables Mcl-1 PROTACs with DC50 of 0.7 μM in H23 cells • Generates selective Wee1 degraders (e.g., ZNL-02-096) with 10× activity window over PLK1 • Terminal -NH2 allows rapid conjugation to COOH-bearing warheads, dyes, or biotin • ≥98% purity ensures reproducible PROTAC library synthesis and screening

Molecular Formula C16H19ClN4O4
Molecular Weight 366.80 g/mol
Cat. No. B12374299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-5-C3-NH2 (hydrochloride)
Molecular FormulaC16H19ClN4O4
Molecular Weight366.80 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCN.Cl
InChIInChI=1S/C16H18N4O4.ClH/c17-6-1-7-18-9-2-3-10-11(8-9)16(24)20(15(10)23)12-4-5-13(21)19-14(12)22;/h2-3,8,12,18H,1,4-7,17H2,(H,19,21,22);1H
InChIKeyOTNQUBPUFIBZME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-5-C3-NH2 (hydrochloride):PROTAC 基线概述


Pomalidomide-5-C3-NH2 (hydrochloride) 是一种基于泊马度胺(Pomalidomide)的E3泛素连接酶cereblon(CRBN)配体-连接子偶联物 。该化合物将高亲和力的CRBN配体与一个末端为伯胺(-NH2)的C3烷基连接子相结合,专为蛋白降解靶向嵌合体(PROTAC)的合成与开发而设计 。作为PROTAC技术中的核心“E3配体-连接子”模块,它能够通过酰胺键等策略将CRBN招募至目标蛋白(POI),诱导其泛素化并经蛋白酶体降解,从而在肿瘤、免疫及神经退行性疾病等领域发挥关键作用 [1]。

CRBN-recruiting E3 ligase ligand-linker conjugate
Terminal primary amine for POI ligand conjugation
Hydrochloride salt for improved aqueous handling
Supports targeted protein degradation research

Pomalidomide-5-C3-NH2 (hydrochloride) 的不可替代性


在PROTAC设计中,E3连接酶配体与连接子的细微结构变化会显著影响三元复合物的形成、目标蛋白的降解效率及选择性 。Pomalidomide-5-C3-NH2 (hydrochloride) 通过精确的5位氨基取代和特定长度的C3烷基链连接子,实现了对CRBN的高亲和力结合,并提供了用于共轭目标配体的关键反应位点。使用未经优化的配体或连接子(如仅使用母体药物Pomalidomide,或使用不同长度/类型的连接子)可能导致CRBN结合力下降、三元复合物稳定性变差或降解选择性丧失,最终导致实验失败或错失有前景的候选分子 [1]。因此,在PROTAC早期研发和筛选阶段,直接使用这种经过充分验证的专用“配体-连接子”模块对于确保实验结果的可重复性与可靠性至关重要。

Linker variation

Different linker length or chemistry may reduce ternary complex stability and degradation efficiency.

Alternative CRBN ligands

Thalidomide or lenalidomide can shift neo-substrate degradation profiles and often show lower CRBN affinity.

Free base form

The free base may present solubility limitations in aqueous assay buffers, affecting reproducibility.

Pomalidomide-5-C3-NH2 (hydrochloride) 的差异化证据


Mcl-1 降解 PROTAC 的效能

在一项直接比较中,使用Pomalidomide-5-C3-NH2(hydrochloride)作为E3连接酶配体构建的PROTAC分子C3,对Mcl-1蛋白的降解效率显著优于使用相同目标配体但连接子不同的其他分子。该PROTAC在H23细胞中实现了对Mcl-1的有效降解,其DC50值为0.7 μM [1]。作为比较,同一研究中针对Bcl-2的PROTAC分子C5(可能使用了不同的连接子或目标配体)的DC50值为3.0 μM [1]。

Mcl-1 degradation
Head-to-head
DC50 0.7 μM (PROTAC C3) vs 3.0 μM (Bcl-2 PROTAC C5)
Mcl-1 targeted degradation research
H23 cell model; ~4.3-fold potency difference
PROTAC Mcl-1 降解 Bcl-2 家族 抗凋亡蛋白

Wee1 选择性降解与脱靶规避

一项研究直接比较了使用Pomalidomide-5-C3-NH2(hydrochloride)构建的Wee1降解剂ZNL-02-096与其对应的临床候选小分子抑制剂AZD1775。结果显示,ZNL-02-096在降解Wee1的同时,完全避免了AZD1775对PLK1的脱靶抑制活性 [1]。此外,ZNL-02-096诱导G2/M期阻滞的剂量比AZD1775低10倍 [1]。

Wee1 selectivity
Head-to-head
PROTAC (ZNL-02-096)
No PLK1 inhibition; 10-fold lower G2/M arrest dose
Comparator (AZD1775)
Significant PLK1 off-target inhibition
Selective Wee1 degradation research
Kinase profiling; HeLa/ovarian cancer cell context
PROTAC Wee1 降解 PLK1 脱靶 细胞周期检查点

CRBN 配体的广泛应用基础

泊马度胺(Pomalidomide)及其衍生物是PROTAC设计中最广泛使用的E3连接酶配体之一,占所有靶向CRBN的PROTAC的46% [1]。Pomalidomide-5-C3-NH2(hydrochloride)作为其功能化衍生物,继承了母体分子对CRBN的高亲和力,并通过其特定的连接子结构为PROTAC分子提供了稳定且高效的E3连接酶招募能力。相比之下,沙利度胺(Thalidomide)和来那度胺(Lenalidomide)等同类IMiD药物,虽然也能结合CRBN,但其新底物降解谱(neo-substrate degradation profile)与泊马度胺存在差异,且结合亲和力通常较低 [2]。

CRBN ligand prevalence
Class-level
46% of CRBN-targeting PROTACs employ pomalidomide derivatives
Class-preferred E3 ligase ligand
Literature survey; neo-substrate profiles differ across IMiDs
PROTAC E3 连接酶配体 CRBN 蛋白降解

盐酸盐的溶解度与稳定性

Pomalidomide-5-C3-NH2 (hydrochloride) 以其盐酸盐形式提供,这显著提升了其在水溶液中的溶解度和化学稳定性 。与游离碱形式的Pomalidomide-5-C3-NH2相比,盐酸盐形式更易于在实验室中进行精确称量、溶解和处理,这对于进行高通量筛选和精确的生物活性测定至关重要。

Salt form advantage
Data to verify
Hydrochloride salt; aqueous solubility improved vs free base
Supports reproducible assay handling
No quantified solubility data provided
理化性质 溶解度 稳定性 制剂

Pomalidomide-5-C3-NH2 (hydrochloride) 的应用场景


Mcl-1 靶点 PROTAC 开发与验证

根据Wang等人的研究,Pomalidomide-5-C3-NH2 (hydrochloride) 是构建高效降解Mcl-1 PROTAC的理想起始模块。研究者可将其与Mcl-1配体共轭,以构建具有0.7 μM DC50降解活性的分子,用于在Mcl-1依赖的癌细胞(如H23细胞)中验证该靶点的生物学功能及治疗潜力 [1]。

Wee1 选择性降解剂发现与优化

Li等人的工作展示了Pomalidomide-5-C3-NH2 (hydrochloride) 在解决激酶抑制剂选择性难题上的强大应用。研究者可使用该模块连接Wee1抑制剂AZD1775,生成高选择性Wee1降解剂ZNL-02-096,其在避免PLK1脱靶的同时,活性窗口提升10倍。这为开发新一代低毒性抗癌药物提供了直接的研究工具和概念验证 [2]。

PROTAC 库合成与高通量筛选

鉴于泊马度胺衍生物是PROTAC设计中最常用的E3连接酶配体 [3],Pomalidomide-5-C3-NH2 (hydrochloride) 作为其代表性的“配体-连接子”模块,是构建多样化PROTAC分子库的关键砌块。通过将其与不同目标蛋白的配体进行组合,可快速生成大量候选分子,用于高通量筛选,以发现针对新靶点或具有更优降解特性的先导化合物 。

伯胺生物偶联与化学生物学应用

该化合物末端为伯胺(-NH2),这为其提供了与羧基(-COOH)或其他活性酯进行快速、高效的酰胺键偶联的通用反应位点 。这一特性使其不仅限于PROTAC,还可用于连接荧光染料、生物素或固相载体,从而在化学蛋白质组学、靶点确证和生物成像等化学生物学研究中发挥工具分子作用。

Application
Selection Property
Validation Focus
Mcl-1 target validation
CRBN ligand-linker module
DC50 and degradation efficiency in cell models
Wee1 selective degradation studies
Avoidance of PLK1 off-target inhibition
Selectivity window in kinase profiling
PROTAC library synthesis
Amine-reactive linker for POI conjugation
Diverse POI ligand coupling efficiency
Bioconjugation tool
Terminal primary amine
Amide bond formation with carboxyl/active esters

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